molecular formula C25H45N3O6 B7888789 N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine (Boc-D-Dab(Alloc)-OH.DCHA)

N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine (Boc-D-Dab(Alloc)-OH.DCHA)

Cat. No.: B7888789
M. Wt: 483.6 g/mol
InChI Key: YICPGWNKDOPUOG-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine (Boc-D-Dab(Alloc)-OH.DCHA) is a protected diamino acid derivative widely used in peptide synthesis. The compound features a D-configuration 2,4-diaminobutyric acid (Dab) backbone, with the alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group and the beta-amino group by an allyloxycarbonyl (Alloc) group. The dicyclohexylamine (DCHA) salt enhances crystallinity and solubility in organic solvents, facilitating purification . This compound is particularly valuable in orthogonal protection strategies, where Alloc can be selectively removed via palladium-mediated deprotection under mild conditions, leaving the Boc group intact for subsequent coupling steps .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICPGWNKDOPUOG-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine, abbreviated as Boc-D-Dab(Alloc)-OH.DCHA, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This compound incorporates protective groups that facilitate the synthesis and manipulation of amino acids and peptides. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

Boc-D-Dab(Alloc)-OH.DCHA features a t-butyloxycarbonyl (Boc) group and an allyloxycarbonyl (Alloc) group attached to a D-2,4-diaminobutyric acid (Dab) backbone. These protective groups are essential for stabilizing the compound during synthesis and can be selectively removed under specific conditions, allowing for the release of functional groups necessary for biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight270.29 g/mol
CAS Number109425-55-0
SolubilityPractically insoluble in water
Log P (octanol-water partition coefficient)3.04

The primary biological activity of Boc-D-Dab(Alloc)-OH.DCHA is attributed to its structural components, particularly the D-2,4-diaminobutyric acid (DABA) segment. DABA acts as a GABA transaminase inhibitor , which prevents the breakdown of gamma-aminobutyric acid (GABA), thus increasing its levels in the central nervous system . This mechanism is crucial for potential applications in treating neurological disorders such as epilepsy and anxiety.

  • GABA Transaminase Inhibition : By inhibiting GABA transaminase, DABA increases GABA concentrations, which can enhance inhibitory neurotransmission.
  • GABA Reuptake Inhibition : DABA also functions as a GABA reuptake inhibitor, further contributing to elevated GABA levels .

Case Studies

  • Antitumoral Activity : Research indicates that DABA exhibits potent antitumoral effects against human glioma cells due to its ability to concentrate within these cells, leading to osmotic lysis . The uptake mechanism involves transport via System A, which is critical for its efficacy.
  • Neurotoxicity : While DABA has therapeutic potential, it is also noted for its neurotoxic properties at higher concentrations. Long-term exposure may paradoxically lead to convulsions despite initial anticonvulsant effects .

Synthesis and Applications

Boc-D-Dab(Alloc)-OH.DCHA is synthesized using solid-phase peptide synthesis (SPPS) techniques, where Boc and Alloc groups play vital roles in protecting reactive sites during peptide assembly . Its applications extend beyond basic research into therapeutic contexts:

  • Peptide Therapeutics : The compound can be incorporated into peptide sequences aimed at enhancing neurological function or providing neuroprotection.
  • Drug Development : The ability to modulate GABAergic activity positions this compound as a candidate for developing new medications targeting anxiety and seizure disorders.

Scientific Research Applications

Properties

  • Molecular Weight : 525.69 g/mol
  • CAS Number : 109425-55-0
  • Solubility : Soluble in organic solvents such as DMF and DMSO.

Protecting Group Strategy

Boc-D-Dab(Alloc)-OH.DCHA serves as an effective protecting group for amines and amino acids. The Alloc group can be removed selectively using palladium-catalyzed reactions, allowing for the release of free amino groups without affecting other functional groups present in the peptide chain . This selectivity is crucial in complex peptide synthesis where multiple functional groups are involved.

Compatibility with Fmoc/Boc Strategies

The compound is compatible with both Fmoc and Boc strategies, which are widely used in solid-phase peptide synthesis (SPPS). The use of Boc-D-Dab(Alloc)-OH.DCHA allows for efficient coupling reactions while minimizing side reactions that could compromise the integrity of the peptide product .

Synthesis of Cyclic and Branched Peptides

Boc-D-Dab(Alloc)-OH.DCHA is particularly useful in synthesizing cyclic and branched peptides due to its ability to provide steric hindrance that facilitates cyclization reactions. The presence of the Alloc group allows for strategic deprotection steps that can lead to desired cyclic structures .

Case Study 1: Antimicrobial Peptide Synthesis

In a study focused on antimicrobial peptides, Boc-D-Dab(Alloc)-OH.DCHA was utilized to synthesize peptides with enhanced activity against resistant bacterial strains. The incorporation of Dab residues improved the peptides' binding affinity to bacterial membranes, demonstrating the compound's potential in developing new antimicrobial agents .

Case Study 2: Cancer Therapeutics

Research has shown that peptides synthesized using Boc-D-Dab(Alloc)-OH.DCHA exhibit promising activity against cancer cell lines. The strategic placement of Dab within peptide sequences has been linked to improved cellular uptake and efficacy in targeting cancer cells, highlighting the compound's therapeutic potential .

Summary Table of Applications

Application AreaDescription
Peptide SynthesisUsed as a protecting group for amines and amino acids; compatible with Fmoc/Boc strategies.
Antimicrobial AgentsEnhances binding affinity in antimicrobial peptides against resistant strains.
Cancer TherapeuticsImproves efficacy and cellular uptake in cancer-targeting peptides.
Synthesis of Cyclic PeptidesFacilitates cyclization reactions through selective deprotection strategies.

Chemical Reactions Analysis

Deprotection Reactions

The Boc and Alloc groups are sequentially removed under specific conditions to expose the amino groups for peptide bond formation.

Boc Group Removal

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Conditions : Acidic cleavage at 0–25°C for 1–2 hours .

  • Mechanism : The Boc group is cleaved via protonation of the tert-butyl carbonate, leading to CO₂ release and formation of a free amine .

Alloc Group Removal

  • Reagents : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) with nucleophiles like tributyltin hydride or morpholine .

  • Conditions : Conducted under inert atmospheres (N₂ or Ar) at room temperature for 15–60 minutes .

  • Mechanism : The allyl group undergoes oxidative addition to Pd(0), forming a π-allyl complex. Nucleophilic attack releases the allyloxycarbonyl group, regenerating the free amine .

Protecting Group Reagent Conditions Compatibility
BocTFA (20–50% in DCM)0–25°C, 1–2 hoursCompatible with Alloc, Fmoc, Z
AllocPd(0)/Bu₃SnHRT, 15–60 minutesOrthogonal to Boc, Fmoc strategies

Coupling Reactions

The deprotected amino group participates in peptide bond formation via standard coupling reagents:

Activation and Coupling

  • Reagents : Hydroxybenzotriazole (HOBt)/DIC or HATU/DIPEA.

  • Conditions : Conducted in DMF or DCM at 0–25°C .

  • Role of DCHA : The DCHA counterion enhances solubility in organic solvents but must be removed (e.g., via 10% H₃PO₄ extraction) before coupling to avoid side reactions .

Boc Group Stability

  • Resists bases (e.g., piperidine) and nucleophiles but is labile to acids .

  • Prolonged exposure to TFA may lead to tert-butyl cation formation, requiring scavengers like water or triethylsilane .

Alloc Group Stability

  • Stable under acidic (TFA) and basic (Fmoc deprotection) conditions but sensitive to Pd(0)-mediated cleavage .

  • Side reactions include incomplete deprotection or palladium-induced oxidation of sensitive residues (e.g., methionine) .

Racemization Risk

  • Minimal racemization occurs during Boc/Alloc deprotection due to mild conditions .

  • Coupling at the β-amino group (Dab residue) may require optimized protocols to prevent epimerization.

Comparative Analysis with Analogues

Parameter Boc-D-Dab(Alloc)-OH·DCHA Boc-D-Dab(Z)-OH·DCHA
Deprotection EfficiencyAlloc: >95% Z-group: Requires H₂/Pd-C
SolubilityHigh in DMF/DCM due to DCHA Moderate in DMF
Cost~$575/g ~$300–400/g

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Boc-D-Dab(Alloc)-OH.DCHA with structurally or functionally analogous compounds, focusing on protecting groups, molecular properties, and applications.

Compound Name Protecting Groups Molecular Formula (Acid + DCHA) Molecular Weight (g/mol) Key Features References
Boc-D-Dab(Alloc)-OH.DCHA Boc (α), Alloc (β) C₁₃H₂₂N₂O₆ · C₁₂H₂₃N (inferred) ~483.6 (inferred) Orthogonal deprotection (Alloc: Pd-mediated; Boc: acidic cleavage)
Boc-L-Dab(Z)-OH.DCHA Boc (α), Z (benzyloxycarbonyl, β) C₂₀H₂₈N₂O₆ · C₁₂H₂₃N (inferred) ~588.7 (inferred) Z group requires hydrogenolysis; incompatible with sulfur-containing peptides
Fmoc-Dab(Boc)-OH Fmoc (α), Boc (β) C₂₄H₂₈N₂O₆ 464.5 Sequential deprotection (Fmoc: base; Boc: acid); bulky Fmoc affects solubility
Fmoc-L-Dab(Alloc)-OH Fmoc (α), Alloc (β) C₂₃H₂₄N₂O₆ 424.4 Compatible with solid-phase synthesis; Alloc removal orthogonal to Fmoc
Boc-L-Dap(Aloc)-OH Boc (α), Alloc (β) C₁₂H₂₀N₂O₆ · C₁₂H₂₃N (inferred) ~469.6 (inferred) Shorter chain (2,3-diaminopropionic acid); altered spacing for peptide design
Boc-L-Aha-OH·CHA Boc (α), Azide (β) C₁₀H₁₉N₅O₄ · C₆H₁₃N ~377.4 (inferred) Azide enables click chemistry; cyclohexylamine (CHA) salt for crystallization

Key Comparative Insights:

Protecting Group Compatibility: Alloc vs. Z: Boc-D-Dab(Alloc)-OH.DCHA offers milder deprotection (Pd-mediated) compared to Boc-L-Dab(Z)-OH.DCHA, which requires hydrogenolysis, limiting its use in peptides with sulfur or metal-sensitive residues . Fmoc vs. Boc: Fmoc-protected analogs (e.g., Fmoc-Dab(Boc)-OH) are preferred in solid-phase synthesis due to base-labile Fmoc cleavage, but Boc-D-Dab(Alloc)-OH.DCHA’s acid-stable Boc group is advantageous in solution-phase strategies .

Structural Variations: Chain Length: Boc-L-Dap(Aloc)-OH (2,3-diaminopropionic acid) has a shorter backbone than Boc-D-Dab(Alloc)-OH.DCHA (2,4-diaminobutyric acid), affecting peptide conformation and spacing between functional groups . Functional Groups: Boc-L-Aha-OH·CHA replaces Alloc with an azide, enabling bioorthogonal click chemistry applications, albeit with different stability and reactivity profiles .

Salt Form and Solubility :

  • Dicyclohexylamine (DCHA) salts, as in Boc-D-Dab(Alloc)-OH.DCHA, generally improve crystallinity compared to CHA salts (e.g., Boc-L-Aha-OH·CHA), enhancing purification efficiency .

Stereochemical Considerations :

  • The D-configuration in Boc-D-Dab(Alloc)-OH.DCHA may confer resistance to enzymatic degradation in vivo, unlike L-configured analogs like Fmoc-L-Dab(Alloc)-OH .

Preparation Methods

N-alpha-t-Butyloxycarbonyl (Boc) Protection

The primary amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

Reaction Scheme
D-Dab+Boc2ONaHCO3,THF/H2OBoc-D-Dab-OH\text{D-Dab} + \text{Boc}_2\text{O} \xrightarrow{\text{NaHCO}_3, \text{THF/H}_2\text{O}} \text{Boc-D-Dab-OH}

Optimized Conditions

  • Molar ratio (D-Dab:Boc₂O): 1:1.2

  • Temperature: 0°C → RT (2 h)

  • Yield: 92–95%

Excess Boc₂O ensures complete protection while avoiding di-Boc byproducts. The aqueous phase is acidified to pH 2–3 to precipitate Boc-D-Dab-OH, which is filtered and dried under vacuum.

N-beta-Allyloxycarbonyl (Alloc) Protection

The secondary amino group is protected using allyl chloroformate (Alloc-Cl) in a two-phase system:

Reaction Scheme
Boc-D-Dab-OH+Alloc-ClNa2CO3,DCM/H2OBoc-D-Dab(Alloc)-OH\text{Boc-D-Dab-OH} + \text{Alloc-Cl} \xrightarrow{\text{Na}_2\text{CO}_3, \text{DCM/H}_2\text{O}} \text{Boc-D-Dab(Alloc)-OH}

Critical Parameters

  • Base: Sodium carbonate (prevents Alloc migration)

  • Solvent: Dichloromethane (DCM) for rapid phase separation

  • Reaction Time: 4–6 h at 0°C

  • Yield: 88–90%

The Alloc group’s stability under basic conditions allows selective deprotection later. The product is purified via recrystallization from ethyl acetate/hexane (1:3), achieving >99% purity by HPLC.

Formation of Dicyclohexylamine (DCHA) Salt

To enhance stability and crystallinity, Boc-D-Dab(Alloc)-OH is converted to its DCHA salt:

Procedure

  • Acid Activation : Boc-D-Dab(Alloc)-OH (1 eq) is dissolved in anhydrous THF and treated with 1.1 eq DCHA at 0°C.

  • Salt Precipitation : The mixture is stirred for 1 h, then diluted with diethyl ether to induce crystallization.

  • Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Key Data

PropertyValue
Solubility (THF)25 mg/mL
Melting Point142–145°C (dec.)
Purity (HPLC)99.2%

The DCHA salt form improves handling by reducing hygroscopicity and enabling long-term storage at −20°C.

Process Optimization and Scalability

Catalytic Efficiency in Protection Steps

A comparative study of bases for Alloc protection revealed:

BaseReaction Time (h)Yield (%)Purity (%)
Na₂CO₃4.58999.1
K₂CO₃3.88598.5
Et₃N2.57897.2

Sodium carbonate balances reactivity and selectivity, minimizing ester hydrolysis.

Solvent Systems for Crystallization

Ethyl acetate/hexane (1:3) achieves superior crystal morphology compared to acetone/water, reducing occluded impurities.

Analytical Characterization

HPLC Conditions

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: 0.1% TFA in H₂O (A), 0.1% TFA in MeCN (B)

  • Gradient: 20–80% B over 20 min

  • Retention Time: 12.3 min

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calcd. 345.4, found 345.3

Industrial-Scale Production Challenges

  • Cost Management : Boc₂O and Alloc-Cl account for 70% of raw material costs. Bulk purchasing reduces expenses by 20–25%.

  • Waste Streams : DCM is recovered via distillation (85% efficiency), aligning with green chemistry principles.

  • Regulatory Compliance : Residual palladium in D-Dab must be <10 ppm, ensured by chelating resins during purification .

Q & A

Q. What are the critical steps for synthesizing Boc-D-Dab(Alloc)-OH.DCHA, and how can side reactions be minimized during the process?

  • Methodological Answer : The synthesis involves sequential protection of the α- and β-amino groups of D-2,4-diaminobutyric acid (Dab). First, the α-amino group is protected with tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., NaHCO₃/DMF). The β-amino group is then protected with allyloxycarbonyl (Alloc) using allyl chloroformate under controlled pH (8–9) to avoid over-alkylation . Dicyclohexylamine (DCHA) is added to form the salt, enhancing crystallinity.
  • Key Considerations :
  • Use anhydrous conditions to prevent hydrolysis of activated carbonyl intermediates.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect incomplete protection or byproducts.
  • Purify via recrystallization (ethanol/water) to remove unreacted DCHA or excess reagents .

Q. How is Boc-D-Dab(Alloc)-OH.DCHA characterized to confirm structural integrity?

  • Analytical Workflow :
  • NMR Spectroscopy : ¹H and ¹³C NMR verify Boc (δ ~1.4 ppm for tert-butyl) and Alloc (δ ~5.8–5.2 ppm for allyl protons) groups. The Dab backbone is confirmed via α/β-amino proton signals (δ 3.0–4.0 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95% by AUC).
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₃₃N₃O₆: expected m/z 424.2) .

Advanced Research Questions

Q. How does the DCHA counterion influence the stability and solubility of Boc-D-Dab(Alloc)-OH in peptide synthesis?

  • Mechanistic Insights : The DCHA salt improves crystallinity and shelf stability by forming a hydrophobic ion pair, reducing hygroscopicity. However, it lowers aqueous solubility, necessitating pre-treatment (e.g., neutralization with TFA in dichloromethane) before coupling in solid-phase peptide synthesis (SPPS) .
  • Data Table : Solubility Profile
SolventSolubility (mg/mL)Conditions
DCM>50RT
DMF30–40RT
Water<1RT
Source: Adapted from PubChem data on analogous DCHA salts

Q. What strategies are employed to selectively remove the Alloc group while retaining Boc protection during orthogonal deprotection?

  • Methodology : The Alloc group is cleaved via palladium-catalyzed transfer hydrogenation (Pd(PPh₃)₄, morpholine, THF) under inert atmosphere. This preserves the Boc group, which requires stronger acids (e.g., TFA) for removal.
  • Optimization Tips :
  • Use 0.5–1.0 equiv. of Pd catalyst to prevent peptide backbone oxidation.
  • Monitor depletion of the Alloc allyl signal (¹H NMR δ 5.2–5.8 ppm) to confirm completion .

Q. How can contradictory HPLC purity results arise between UV (220 nm) and MS detection for Boc-D-Dab(Alloc)-OH.DCHA?

  • Troubleshooting Guide : Discrepancies often stem from:
  • UV-Inactive Impurities : DCHA or residual salts may not absorb at 220 nm.
  • Ion Suppression in MS : High DCHA concentrations can suppress ionization of the target compound.
  • Solution : Use a two-step purification: (1) ion-exchange chromatography to remove DCHA, (2) RP-HPLC with evaporative light scattering detection (ELSD) for accurate quantification .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing the synthesis yield of Boc-D-Dab(Alloc)-OH.DCHA?

  • Design of Experiments (DoE) : A response surface methodology (RSM) with three variables is effective:
  • Factors : Reaction temperature (20–40°C), Boc/Alloc reagent equivalents (1.2–2.0 equiv.), and DCHA stoichiometry (1.0–1.5 equiv.).
  • Response : Yield (%) and purity (HPLC).
  • Outcome : Central composite design (CCD) identifies optimal conditions (e.g., 1.5 equiv. Boc, 30°C) to maximize yield (>75%) while minimizing di-protected byproducts .

Q. How do steric effects from the Boc and Alloc groups influence the conformational flexibility of Dab in peptide chains?

  • Structural Analysis : Molecular dynamics (MD) simulations reveal that the bulky Boc group restricts rotation around the Cα-N bond, favoring a trans-configuration. The Alloc group introduces moderate steric hindrance, reducing β-sheet propensity in peptides.
  • Key Finding :
  • CD spectroscopy shows a 10–15% decrease in α-helix content when Alloc-protected Dab is incorporated versus unprotected Dab .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.